![molecular formula C25H38O2 B1231744 6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 24359-49-7](/img/structure/B1231744.png)
6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylheptyl-Δ9-tetrahydrocannabinol (THC-DMH): is a synthetic analog of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. This compound is characterized by the substitution of the pentyl side chain of Δ9-THC with a 1,1-dimethylheptyl group, which significantly enhances its potency and affinity for cannabinoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of THC-DMH typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of a resorcinol derivative with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Cyclization: The resulting intermediate undergoes cyclization to form the tricyclic core structure of THC-DMH.
Hydrogenation: The final step involves the hydrogenation of the double bond to yield THC-DMH.
Industrial Production Methods: Industrial production of THC-DMH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry has been explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: THC-DMH undergoes various chemical reactions, including:
Oxidation: THC-DMH can be oxidized to form hydroxylated derivatives, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can convert THC-DMH to its fully saturated analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.
Substitution: Various alkyl halides and nucleophiles are used in substitution reactions.
Major Products:
Oxidation: Hydroxylated THC-DMH derivatives.
Reduction: Fully saturated THC-DMH analogs.
Substitution: Functionalized THC-DMH derivatives with altered pharmacological profiles.
Scientific Research Applications
Chemistry: THC-DMH serves as a valuable tool for studying the structure-activity relationships of cannabinoids.
Biology: It is used to investigate the role of cannabinoid receptors in various physiological processes.
Medicine: THC-DMH has shown promise in preclinical studies for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
THC-DMH exerts its effects primarily through its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. The compound binds to these receptors, modulating the release of neurotransmitters and influencing various signaling pathways. This interaction leads to its psychoactive and therapeutic effects. Additionally, THC-DMH may interact with other molecular targets, such as transient receptor potential channels and peroxisome proliferator-activated receptors, contributing to its diverse pharmacological profile .
Comparison with Similar Compounds
Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Hexahydrocannabinol (HHC): A hydrogenated analog of THC with similar effects.
Uniqueness of THC-DMH: THC-DMH is unique due to its enhanced potency and affinity for cannabinoid receptors compared to Δ9-THC. The substitution of the pentyl side chain with a 1,1-dimethylheptyl group significantly increases its pharmacological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
24359-49-7 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h11,14-15,17-18,20-21,26H,7-10,12-13H2,1-6H3 |
InChI Key |
XAUNJOUEWQWLCP-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Synonyms |
1',2'-dimethylheptyl tetrahydrocannabinol 1',2'-dimethylheptyl-delta-8-tetrahydrocannabinol delta(8)-THC-DMH dimethyl-heptyl tetrahydrocannabinol DMH-delta(6)-THC THC-DMH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


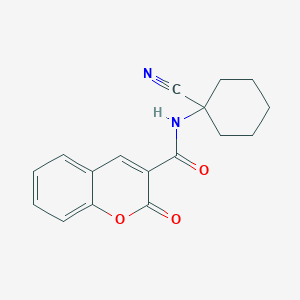
![acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1231662.png)
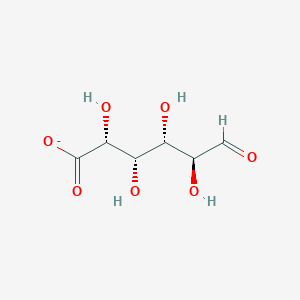

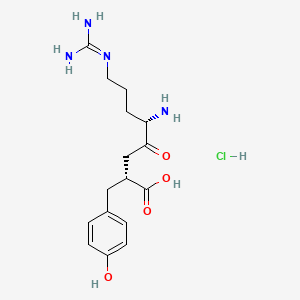
![N-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]hydroxylamine](/img/structure/B1231673.png)

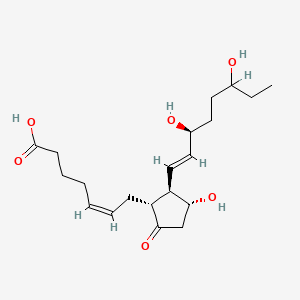
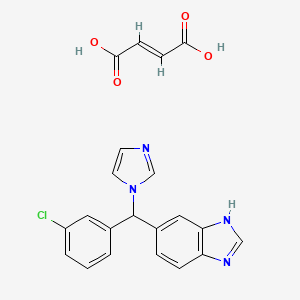
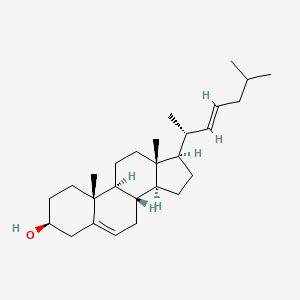
![N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide](/img/structure/B1231682.png)
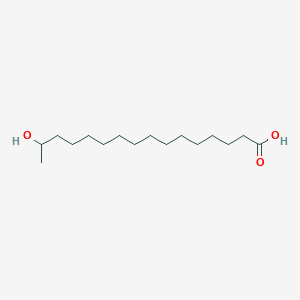
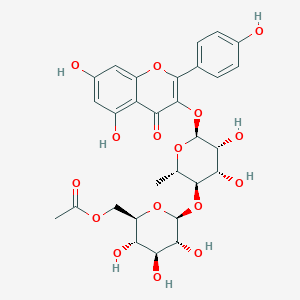
![N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)
